molecular formula C20H21ClN4O2 B11989850 N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine CAS No. 307975-50-4

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine

Cat. No.: B11989850
CAS No.: 307975-50-4
M. Wt: 384.9 g/mol
InChI Key: MXPRUPLAMGDQFB-BMGPFKPPSA-N
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Description

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine is a complex organic compound that features a piperazine ring, a chlorobenzyl group, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.

    Introduction of the Chlorobenzyl Group: This can be achieved via nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperazine ring.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chlorobenzyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Possible therapeutic applications if found to exhibit biological activity.

    Industry: Use in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include enzymes, ion channels, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-Chlorobenzyl)-1-piperazinyl)-N-(3-(2-nitrophenyl)-2-propenylidene)amine: can be compared with other piperazine derivatives or compounds containing chlorobenzyl and nitrophenyl groups.

    Unique Features: The combination of these functional groups in a single molecule might confer unique biological or chemical properties not seen in simpler analogs.

Highlighting Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which could result in distinct interactions with biological targets or unique chemical reactivity.

For precise and detailed information, consulting scientific literature, databases, or conducting experimental studies would be necessary.

Properties

CAS No.

307975-50-4

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(2-nitrophenyl)prop-2-en-1-imine

InChI

InChI=1S/C20H21ClN4O2/c21-19-9-7-17(8-10-19)16-23-12-14-24(15-13-23)22-11-3-5-18-4-1-2-6-20(18)25(26)27/h1-11H,12-16H2/b5-3+,22-11+

InChI Key

MXPRUPLAMGDQFB-BMGPFKPPSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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